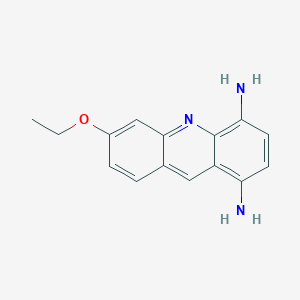

6-Ethoxyacridine-1,4-diamine

Description

Historical Development of Acridine (B1665455) Derivatives in Chemical Sciences

The journey of acridine chemistry began in 1870 when Carl Gräbe and Heinrich Caro first isolated the parent compound, acridine, from coal tar. numberanalytics.comwikipedia.orgnih.govencyclopedia.pub This discovery marked the genesis of a versatile class of nitrogen-containing heterocyclic compounds that would become pivotal in various scientific fields. mdpi.com Initially, acridine derivatives found commercial use as dyes, though many were later found to be not lightfast. wikipedia.org A significant milestone in their development was the synthesis of acridine-based pharmaceuticals. During World War II, for instance, the scarcity of quinine (B1679958) led to the widespread use of the acridine derivative mepacrine (quinacrine) as an antimalarial drug. nih.govencyclopedia.pub

Over the years, numerous synthetic methodologies have been developed to create a vast array of acridine-based compounds. mdpi.com Foundational techniques such as the Bernthsen acridine synthesis, the Friedländer synthesis, and the Ullmann reaction enabled chemists to modify the acridine core, leading to derivatives with diverse properties. nih.govencyclopedia.pubmdpi.com This has resulted in a rich library of compounds, including proflavine, amsacrine, and ethacridine (B1671378) lactate (B86563), each with distinct applications. mdpi.com The continuous evolution of synthetic strategies has cemented the role of acridines as a cornerstone in heterocyclic chemistry. numberanalytics.com

Structural Characteristics of the Acridine Core and its Relevance in Chemical Biology Research

The acridine molecule is a nitrogen heterocycle with the chemical formula C₁₃H₉N. wikipedia.org Its structure is characterized by a planar, tricyclic system that is structurally related to anthracene, with one of the central carbon-hydrogen groups replaced by a nitrogen atom. wikipedia.orgmdpi.com This planar geometry, combined with its aromaticity and the presence of π-systems, is fundamental to its biological activity. nih.govencyclopedia.pub

The planarity of the acridine core is particularly significant in chemical biology as it allows these molecules to intercalate, or slide between the base pairs of DNA. wikipedia.orgresearchgate.net This interaction can disrupt DNA replication and transcription, leading to frameshift mutations, a property that was instrumental in early research to help identify the triplet nature of the genetic code. wikipedia.orgmdpi.com The ability to interact with DNA and other biological macromolecules is a key reason for the wide range of biological activities exhibited by acridine derivatives, including anticancer, antimicrobial, antiviral, and antiparasitic effects. nih.govencyclopedia.pubmdpi.comresearchgate.net

Furthermore, the acridine scaffold serves as a versatile template for chemical modification. researchgate.net The nitrogen heteroatom and the surrounding aromatic rings can be functionalized with various substituent groups, allowing for the fine-tuning of the molecule's physicochemical properties and biological functions. nih.govencyclopedia.pub This has led to their use as fluorescent probes and dyes, such as the well-known Acridine Orange, for visualizing biomolecules and cellular processes. mdpi.comresearchgate.net

Overview of Current Research Trajectories Involving 6-Ethoxyacridine-1,4-diamine (Ethacridine)

While the specific isomer 6-Ethoxyacridine-1,4-diamine (CAS 46984-73-0) is noted, the vast majority of scientific literature focuses on its well-known isomer, 7-ethoxyacridine-3,9-diamine, commonly known as ethacridine or by its trade name Rivanol when formulated as a lactate salt. bldpharm.combldpharm.comwikipedia.orgacs.org Research on ethacridine is robust and explores multiple avenues.

A primary area of investigation is its antimicrobial activity . Ethacridine is effective against Gram-positive bacteria, including Streptococcus and Staphylococcus species. mdpi.comwikipedia.orgnbinno.com Current studies are aimed at combating antibiotic-resistant strains and developing novel nanoformulations to enhance its delivery and efficacy. mdpi.comnbinno.com Researchers are also synthesizing new ethacridine derivatives to expand their spectrum of activity against fungi and a broader range of bacteria. lsmuni.lt Recent work has demonstrated that ethacridine lactate alone exhibits potent antibacterial properties against various Gram-negative and Gram-positive bacteria. mdpi.com

In the field of virology , the antiviral properties of ethacridine have been a subject of recent interest, with studies investigating its potential against viruses such as SARS-CoV-2. nbinno.com

Another significant research trajectory involves its effects on gastrointestinal physiology . A study using murine intestinal organoids found that ethacridine lactate, in combination with tannic acid, can attenuate markers of stress-induced intestinal barrier dysfunction. mdpi.com

In biotechnology , ethacridine lactate is utilized in downstream processing. It serves as a reagent for purifying desired heterologous polypeptides from microbial fermentation broths by precipitating host cell impurities while the target protein remains in solution. scispace.com

Interdisciplinary Applications of 6-Ethoxyacridine-1,4-diamine in Academic Investigations

The diverse properties of ethacridine (7-ethoxyacridine-3,9-diamine) have led to its application across a range of interdisciplinary academic fields.

Medicinal Chemistry and Pharmacology: Ethacridine serves as a scaffold for the development of new therapeutic agents. Research involves creating complexes with other active substances, such as non-steroidal anti-inflammatory drugs (NSAIDs), to explore novel therapeutic properties and improved bioavailability. acs.org The synthesis of new derivatives continues to be a focus for discovering compounds with enhanced or broader antimicrobial and antifungal activities. lsmuni.lt

Molecular and Cell Biology: The compound is used as a tool to investigate fundamental biological processes. For example, its application in organoid models helps to elucidate the mechanisms of intestinal barrier function and cellular responses to stress. mdpi.com

Immunology and Oncology: Building on the known DNA-intercalating properties of the acridine family, research has explored the role of acridine derivatives in cancer immunotherapy. A recent study identified a group of 9-aminoacridines that can selectively inhibit the function of FoxP3+ regulatory T cells (Tregs), which are known to suppress anti-tumor immunity. nih.gov This highlights the potential for acridine-based compounds to be used as chemical probes to modulate immune responses.

Materials Science: Ethacridine is used in the field of crystal engineering. Scientists are investigating its ability to form multicomponent crystals and solvated complexes with various organic acids. acs.orgresearchgate.net This research aims to create novel materials with tailored physicochemical properties through the controlled assembly of molecules via hydrogen bonds and other intermolecular interactions. researchgate.net

Data Tables

Table 1: Physicochemical Properties of Ethacridine Lactate Monohydrate This table outlines the key physical and chemical properties of the widely studied ethacridine lactate monohydrate.

| Property | Value | Reference(s) |

| Formal Name | 2-ethoxy-6,9-diaminoacridine monolactate monohydrate | wikipedia.org |

| Molecular Formula | C₁₈H₂₁N₃O₄ | nbinno.com |

| Molecular Weight | 361.39 g/mol | sigmaaldrich.com |

| Appearance | Orange-yellow crystalline powder | wikipedia.orgnbinno.com |

| Melting Point | 226 °C; 243-245 °C | wikipedia.orgnbinno.comsigmaaldrich.com |

| Solubility | Sparingly soluble in water, very slightly soluble in ethanol (B145695) | nbinno.com |

| Antibiotic Spectrum | Primarily Gram-positive bacteria | mdpi.comsigmaaldrich.com |

Table 2: Selected Acridine Derivatives and Their Primary Field of Application This table highlights some notable acridine derivatives mentioned in scientific literature and their associated applications.

| Compound Name | Primary Application/Significance | Reference(s) |

| Quinacrine | Antimalarial, Antiprotozoal, Research in cancer and immunology | numberanalytics.commdpi.com |

| Amsacrine | Anticancer agent (Topoisomerase II inhibitor) | numberanalytics.comresearchgate.net |

| Proflavine | Topical antiseptic, DNA intercalating agent in research | mdpi.com |

| Acridine Orange | Fluorescent dye, probe for nucleic acids in cell biology | mdpi.comresearchgate.net |

| Ethacridine Lactate | Antiseptic, research in microbiology and biotechnology | mdpi.commdpi.comscispace.com |

Structure

3D Structure

Properties

IUPAC Name |

6-ethoxyacridine-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c1-2-19-10-4-3-9-7-11-12(16)5-6-13(17)15(11)18-14(9)8-10/h3-8H,2,16-17H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMDYEGFGCDYCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=NC3=C(C=CC(=C3C=C2C=C1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes for 6-Ethoxyacridine-1,4-diamine (Ethacridine)

The construction of the ethacridine (B1671378) scaffold relies on fundamental reactions for forming the tricyclic acridine (B1665455) core, followed by strategic introduction and modification of its functional groups.

Classical Approaches to Acridine Nucleus Formation

The synthesis of the acridine nucleus, the core structure of ethacridine, has been historically achieved through several classical methods. These reactions typically involve the condensation of appropriately substituted aniline (B41778) and benzoic acid derivatives.

One of the most prevalent methods is the Ullmann condensation , which involves the copper-catalyzed reaction of an aryl halide with an amine. mdpi.comwikipedia.orgorganic-chemistry.orgnih.govwikipedia.org In the context of ethacridine synthesis, this would typically involve the condensation of an aniline derivative with a suitably substituted 2-chlorobenzoic acid to form an N-arylanthranilic acid intermediate. This intermediate is then cyclized, often using a dehydrating agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃), to yield an acridone (B373769). scribd.com The acridone can subsequently be reduced to the corresponding acridine.

Another classical approach is the Bernthsen acridine synthesis , which involves the condensation of a diarylamine with a carboxylic acid in the presence of zinc chloride at high temperatures (200-270 °C). wikipedia.orgptfarm.plnih.govpharmaguideline.comcambridge.org While effective, this method often requires harsh reaction conditions. The use of polyphosphoric acid can allow for lower reaction temperatures, albeit sometimes with reduced yields. wikipedia.org

The Friedländer synthesis offers an alternative route, typically involving the reaction of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive methylene (B1212753) group. nih.govpharmaguideline.com While versatile for many quinoline (B57606) and acridine syntheses, its direct application to the specific substitution pattern of ethacridine is less commonly reported.

A key intermediate in several synthetic pathways to ethacridine is 9-chloroacridine (B74977). This can be prepared by treating the corresponding acridone with phosphorus oxychloride. orgsyn.org The chlorine atom at the 9-position is a good leaving group, facilitating subsequent nucleophilic substitution to introduce the desired amino group.

| Classical Synthesis | Description | Key Reagents | Typical Conditions |

| Ullmann Condensation | Copper-catalyzed reaction of an aryl halide and an amine to form an N-arylanthranilic acid, followed by cyclization. mdpi.comwikipedia.orgorganic-chemistry.orgnih.govwikipedia.orgscribd.com | Copper catalyst, aryl halide, amine, dehydrating agent (e.g., POCl₃, PPA). | High temperatures. |

| Bernthsen Synthesis | Condensation of a diarylamine with a carboxylic acid. wikipedia.orgptfarm.plnih.govpharmaguideline.comcambridge.org | Zinc chloride or polyphosphoric acid. | 200-270 °C (with ZnCl₂). wikipedia.org |

| Friedländer Synthesis | Reaction of an o-aminobenzaldehyde/ketone with a compound containing a reactive methylene group. nih.govpharmaguideline.com | Base or acid catalyst. | Varies depending on substrates. |

Strategies for Functional Group Introduction and Alkylation at the 6-Ethoxy and Diamine Positions

The specific functionalization of the acridine nucleus to yield 6-ethoxyacridine-1,4-diamine involves carefully orchestrated steps. The ethoxy group at the 6-position is typically introduced early in the synthesis, often by starting with a precursor that already contains this moiety, such as p-phenetidine (B124905) (4-ethoxyaniline).

The introduction of the diamine groups at the 1 and 4 positions can be more complex. A common strategy involves the use of a nitro group as a precursor to the amine. For instance, the synthesis can start with 2-(4-ethoxyphenylamino)-4-nitrobenzoic acid. google.com Cyclization of this intermediate using phosphorus oxychloride yields 2-ethoxy-6-nitro-9-chloroacridine. google.com

The amino group at the 9-position (which becomes the 4-amino group in the final product) can be introduced by reacting the 9-chloroacridine derivative with an ammonia (B1221849) source. google.com Subsequently, the nitro group at the 6-position (which corresponds to the 1-amino group) is reduced to an amine. This reduction can be achieved using various reducing agents, such as zinc powder in the presence of an acid or ammonium (B1175870) chloride. google.com

Modification of the amino groups can also be achieved. For example, the primary amine at the 9-position of ethacridine can be hydrolyzed to a hydroxyl group, which can then be converted to a chloro group using phosphorus oxychloride. This 9-chloro derivative can then undergo nucleophilic substitution with various amines to introduce different functionalities. tandfonline.com

Multi-Gram and Scalable Synthesis Techniques for Research Supply

For the production of ethacridine, particularly as its more stable lactate (B86563) salt, scalable synthesis methods have been developed and patented. These methods are crucial for providing a reliable supply for research purposes.

One patented process for the preparation of ethacridine lactate starts with 2-ethoxy-6-nitro-9-aminoacridine as the raw material. google.com This intermediate is subjected to reduction in an organic solvent like ethanol (B145695) using a reducing agent such as zinc powder, in the presence of lactic acid. The reaction is heated, and upon completion and cooling, ethacridine lactate crystallizes from the solution. This process has been demonstrated on a multi-kilogram scale, with reported yields around 71%. google.com

Another patented method focuses on the preparation of the key intermediate, 2-ethoxy-6-nitro-9-aminoacridine. google.com This involves the reaction of 2-(4-ethoxyphenylamino)-4-nitrobenzoic acid with phosphorus oxychloride, followed by treatment with a nitrogen source in a polar aprotic solvent. This approach is designed to be simple, safe, and to allow for the recovery and recycling of reaction waste, thereby reducing costs and environmental impact. google.com

These scalable syntheses often prioritize factors such as cost-effectiveness of starting materials, simplification of the process, and improvement of reaction yields to ensure a consistent and affordable supply of the compound for research.

Design and Synthesis of Novel Acridine Analogs and Derivatives

The planar, heterocyclic structure of acridine makes it an excellent scaffold for the design of novel molecules with specific functionalities for research applications, particularly as probes for biological systems.

Structural Modification Strategies for Enhanced Research Utility

Structural modifications of the acridine core are a key strategy to enhance its utility in research. These modifications can be designed to fine-tune the physicochemical properties of the molecule, such as solubility, fluorescence, and target-binding affinity.

One common strategy is the introduction of substituents that can modulate the electronic properties of the acridine ring system. This can influence its ability to interact with biological macromolecules. For example, the introduction of electron-donating or electron-withdrawing groups can alter the DNA-intercalating properties of acridine derivatives. nih.gov

Another approach is to attach specific functional groups that can act as reporters. For instance, the incorporation of fluorophores or the modification of the acridine core to enhance its intrinsic fluorescence is a widely used strategy to create fluorescent probes. These probes can be used for imaging and sensing applications in biological systems. nih.govnih.govmdpi.comtaylorfrancis.comresearchgate.net

Furthermore, the amino groups of ethacridine offer convenient handles for derivatization. They can be acylated, alkylated, or used in condensation reactions to attach a wide variety of other molecules, thereby creating a library of analogs with diverse properties.

| Modification Strategy | Purpose | Example |

| Electronic Modulation | To alter DNA-binding affinity and other biological interactions. | Introduction of electron-donating or -withdrawing groups. nih.gov |

| Fluorescent Tagging | To create probes for imaging and sensing. | Attachment of fluorophores or modification of the acridine core to enhance fluorescence. nih.govnih.govmdpi.comtaylorfrancis.comresearchgate.net |

| Derivatization of Amino Groups | To introduce diverse functionalities and create compound libraries. | Acylation, alkylation, or condensation reactions. |

Incorporation of Diverse Pharmacophores for Mechanistic Probes

The acridine scaffold can be conjugated with other pharmacophores to create hybrid molecules that serve as mechanistic probes. These probes are designed to investigate specific biological processes or to target particular cellular components.

A notable example is the development of acridine-based fluorescent probes for the detection of nitric oxide (NO), an important signaling molecule. nih.govmdpi.com These probes typically incorporate a diaminophenyl group attached to the acridone core, which reacts with NO in the presence of oxygen to form a fluorescent triazole derivative. mdpi.com

Acridine derivatives have also been conjugated with peptides to create molecules that can target specific protein-protein or protein-DNA interactions. The peptide moiety can provide selectivity for a particular biological target, while the acridine core can act as a fluorescent reporter or a DNA intercalator. nih.gov

Another innovative approach is the creation of acridine-porphyrin hybrids for use in photodynamic therapy (PDT) research. nih.gov In these molecules, the acridine moiety facilitates DNA intercalation, bringing the photosensitizing porphyrin group into close proximity with DNA. Upon irradiation with light of a specific wavelength, the porphyrin generates reactive oxygen species, leading to DNA damage. These hybrids serve as valuable tools for studying the mechanisms of PDT. nih.gov

Furthermore, acridine-purine/pyrimidine conjugates have been designed as mimics of nuclease enzymes. nih.gov These molecules combine a DNA intercalating acridine unit with a nucleic base for site recognition and a linker capable of cleaving the DNA backbone. Such constructs are instrumental in studying DNA structure and repair mechanisms. nih.gov

Synthesis of Polycyclic Acridines and Tröger's Base Analogs

The synthesis of complex molecular architectures from acridine scaffolds is a significant area of research, particularly for applications in materials science and medicinal chemistry. However, a review of the scientific literature reveals a notable gap in the utilization of 6-Ethoxyacridine-1,4-diamine as a direct precursor for the construction of polycyclic acridines or Tröger's base analogs.

While general methodologies exist for the synthesis of polycyclic acridines, such as the Graebe-Ullmann thermolysis of triazolylacridines or intramolecular cyclization of ortho-arylamino Schiff bases, specific examples commencing from 6-Ethoxyacridine-1,4-diamine are not documented. nih.govrsc.org These synthetic routes typically involve the formation of new rings fused to the acridine core.

Similarly, the synthesis of Tröger's base analogs, which are characterized by a rigid, V-shaped diazocine skeleton, has been explored using various amino-substituted aromatic compounds. An efficient method for creating Tröger's base analogs from polyfunctionalized aminoacridines involves treatment with a stoichiometric amount of formaldehyde (B43269) in trifluoroacetic acid. bohrium.com Notably, this methodology has been successfully applied to ethacridine (6,9-diamino-2-ethoxyacridine), an isomer of the subject compound. bohrium.com The reaction of ethacridine under these conditions yields Tröger's base analogs, demonstrating the reactivity of the amino groups on the acridine ring towards formaldehyde to form the characteristic methano bridge.

Despite the successful synthesis of Tröger's base analogs from other diaminoacridine isomers, there is no available research detailing the application of this or other synthetic strategies to 6-Ethoxyacridine-1,4-diamine . The specific positioning of the amino and ethoxy groups on the acridine ring in this compound may influence its reactivity in the acid-catalyzed condensation reaction required for Tröger's base formation. Further investigation would be necessary to determine the viability of 6-Ethoxyacridine-1,4-diamine as a substrate for these complex molecular constructions.

Influence of Substituents, Including Halogenation, on Molecular Architecture and Properties

In a broader context, the nature of substituents on the acridine nucleus is known to affect properties such as DNA binding affinity and cytotoxicity. For instance, electron-donating groups can modulate the electron density of the aromatic system, which can, in turn, influence intermolecular interactions. nih.gov

Halogenation is a common chemical modification used to alter the physicochemical properties of organic molecules, including their lipophilicity, metabolic stability, and binding interactions. mt.com The introduction of halogen atoms to an acridine core can proceed through various methods, depending on the desired regioselectivity and the reactivity of the starting material. wikipedia.org However, there are no published reports on the halogenation of 6-Ethoxyacridine-1,4-diamine . The presence of two activating amino groups and an ethoxy group would likely direct electrophilic halogenation to specific positions on the acridine ring, but the precise outcomes of such reactions have not been experimentally determined for this compound.

Due to the absence of specific research on the derivatization of 6-Ethoxyacridine-1,4-diamine , no data tables on the influence of various substituents or halogenation on its properties can be provided.

Spectroscopic and Crystallographic Characterization in Chemical Research

Advanced Spectroscopic Techniques for Molecular Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of compounds like 6-Ethoxyacridine-1,4-diamine. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic connectivity, functional groups, and electronic environment can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. It provides information on the chemical environment of individual atoms.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of 6-Ethoxyacridine-1,4-diamine, distinct signals would be expected for the protons of the ethoxy group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the aromatic protons on the acridine (B1665455) core, and the protons of the two amino groups. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would be crucial for confirming the substitution pattern of the acridine ring system.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in 6-Ethoxyacridine-1,4-diamine. This includes the carbons of the ethoxy group, the aromatic carbons of the acridine core, and the carbons bearing the amino groups. The chemical shifts would provide insight into the electronic environment of each carbon atom.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For 6-Ethoxyacridine-1,4-diamine, the IR spectrum would be expected to show characteristic absorption bands corresponding to:

N-H stretching vibrations of the primary amino groups, typically appearing in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations of the aromatic rings and the aliphatic ethoxy group, usually observed between 2850-3100 cm⁻¹.

C=C and C=N stretching vibrations within the acridine aromatic system, expected in the 1400-1650 cm⁻¹ region.

C-O stretching vibrations of the ethoxy group, which would likely appear in the 1000-1300 cm⁻¹ range.

A detailed analysis of these vibrational modes would confirm the presence of the key functional groups. However, a specific, published IR spectrum for 6-Ethoxyacridine-1,4-diamine could not be located in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the acridine core in 6-Ethoxyacridine-1,4-diamine is expected to give rise to strong absorptions in the UV-Vis region. The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic properties of the compound. This technique is also instrumental in determining the concentration of the compound in a solution, according to the Beer-Lambert law. Specific λ_max values for 6-Ethoxyacridine-1,4-diamine are not documented in the available literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For 6-Ethoxyacridine-1,4-diamine, high-resolution mass spectrometry would provide a highly accurate mass measurement, allowing for the determination of its elemental composition. Under electron impact (EI) or other ionization methods, the molecule would fragment in a predictable manner, and the analysis of these fragments would help to confirm the structure. Key fragmentation pathways would likely involve the loss of the ethoxy group or parts of the acridine ring system. While this is the expected application of MS, specific fragmentation data for 6-Ethoxyacridine-1,4-diamine is not available in the surveyed scientific literature.

Fluorescence Spectroscopy in the Study of Molecular Interactions and Environmental Sensing

Many acridine derivatives are known to be fluorescent, and fluorescence spectroscopy is a highly sensitive technique used to study their emission properties. If 6-Ethoxyacridine-1,4-diamine is fluorescent, this technique could be used to measure its excitation and emission spectra, quantum yield, and fluorescence lifetime. These properties are often sensitive to the local environment, making fluorescent molecules useful as probes for studying molecular interactions or for environmental sensing. Research on the specific fluorescence properties of 6-Ethoxyacridine-1,4-diamine has not been found in the reviewed literature.

X-ray Diffraction Analysis of Solid-State Structures

For 6-Ethoxyacridine-1,4-diamine, a successful single-crystal XRD analysis would reveal:

The planarity of the acridine ring system.

The precise bond lengths and angles of the ethoxy and amino substituents.

The conformation of the ethoxy group relative to the acridine ring.

Intermolecular interactions, such as hydrogen bonding involving the amino groups, which govern the crystal packing.

Such detailed structural information is invaluable for understanding the compound's physical and chemical properties. Despite the power of this technique, there is no published report of the single-crystal X-ray structure of 6-Ethoxyacridine-1,4-diamine in the surveyed scientific databases.

Single-Crystal X-ray Diffraction for Precise Atomic Arrangement Determination

Illustrative Crystallographic Data for an Acridine Derivative Complex

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1978.5 |

| Z | 4 |

Note: This is a hypothetical data table to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment.

Analysis of Intermolecular Interactions: Hydrogen Bonding, Halogen Bonding, and π-π Stacking in Crystals

The arrangement of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. Understanding these interactions is crucial for predicting and controlling the solid-state properties of a material.

In the context of acridine derivatives like Ethacridine (B1671378), several types of intermolecular interactions are significant. Studies on co-crystals of Ethacridine with fenamic acids have highlighted the importance of hydrogen bonding and π-π stacking in the crystal packing.

Hydrogen Bonding: The presence of amino groups in Ethacridine allows for the formation of strong hydrogen bonds with acceptor groups, such as the carboxylate group of fenamic acids. These interactions play a key role in the formation of specific structural motifs, such as chains or sheets, within the crystal lattice.

Halogen Bonding: While not explicitly detailed in the available literature for Ethacridine, halogen bonding is another important intermolecular interaction that can be present in acridine derivatives if a halogen atom is incorporated into the structure. This interaction involves the electrophilic region of a halogen atom and a nucleophilic site on an adjacent molecule.

Summary of Intermolecular Interactions in Ethacridine Co-crystals

| Interaction Type | Donor/Acceptor Groups | Role in Crystal Packing |

|---|---|---|

| Hydrogen Bonding | Amino groups (donor), Carboxylate groups (acceptor) | Formation of chain motifs |

Polymorphism and Co-crystallization Studies of 6-Ethoxyacridine-1,4-diamine Salts and Complexes

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have significantly different physical properties, such as solubility, melting point, and stability. The study of polymorphism is therefore of great importance in the pharmaceutical and materials sciences.

Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecules in the same crystal lattice in a stoichiometric ratio. This approach can be used to modify the physical properties of a compound, such as its solubility or bioavailability.

While specific studies on the polymorphism and co-crystallization of 6-Ethoxyacridine-1,4-diamine were not found, the research on Ethacridine complexes with fenamic acids provides a clear example of co-crystallization. In these studies, the aim is to create new solid forms of fenamic acids with potentially improved properties by co-crystallizing them with Ethacridine. The resulting co-crystals are new chemical entities with their own unique crystal structures and properties, distinct from the individual components.

The formation of these co-crystals is driven by the intermolecular interactions described in the previous section, primarily hydrogen bonding and π-π stacking. The analysis of these co-crystals provides valuable insights into the principles of crystal engineering and the design of new materials with desired properties.

An article on the theoretical and computational chemistry of “6-Ethoxyacridine-1,4-diamine” cannot be generated as requested. Extensive searches for dedicated scientific literature on this specific compound have not yielded any studies that would provide the necessary data to populate the detailed outline provided.

The user's request is highly specific, requiring detailed research findings and data tables for quantum chemical calculations and molecular modeling simulations of “6-Ethoxyacridine-1,4-diamine”. This includes:

Theoretical and Computational Chemistry Studies

Molecular Modeling and Simulation Approaches:

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

Without specific studies that have computationally investigated the electronic structure, reactivity, spectroscopic properties, reaction dynamics, molecular interactions, and conformational landscapes of “6-Ethoxyacridine-1,4-diamine”, it is impossible to generate a scientifically accurate and informative article that adheres to the provided outline. To fulfill the request, one would need access to published (or unpublished) research that has explicitly used methods like DFT, ab initio calculations, molecular docking, and molecular dynamics simulations on this particular molecule.

Therefore, the requested article cannot be created.

Chemoinformatics and Structure-Activity Relationship (SAR) Studies in Research Contexts

Chemoinformatics and structure-activity relationship (SAR) studies are pivotal in the field of medicinal chemistry for the rational design and discovery of new therapeutic agents. These computational techniques are applied to understand how the chemical structure of a compound, such as 6-Ethoxyacridine-1,4-diamine, influences its biological activity. By identifying key structural features and physicochemical properties, researchers can predict the activity of novel derivatives, optimize lead compounds, and elucidate mechanisms of action at a molecular level. For acridine (B1665455) derivatives, which are known for their diverse biological activities including anticancer and antimicrobial properties, these computational approaches are particularly valuable. jppres.comnih.govnih.gov

Pharmacophore modeling is a powerful computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model represents the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are crucial for molecular recognition.

In the context of acridine derivatives, pharmacophore modeling has been instrumental in designing compounds with enhanced and specific biological activities. For instance, studies on related 2-ethoxy-6,9-disubstituted acridines have utilized pharmacophore modeling to design potential inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme implicated in type 2 diabetes. zuj.edu.jo These models help in understanding the spatial requirements for effective binding to the enzyme's active site.

A hypothetical pharmacophore model for 6-Ethoxyacridine-1,4-diamine interacting with a biological target could include features such as:

Aromatic Rings: The tricyclic acridine core can participate in π-π stacking interactions with aromatic residues in a binding pocket.

Hydrogen Bond Donors: The primary amine groups at positions 1 and 4 can act as hydrogen bond donors.

Hydrogen Bond Acceptors: The nitrogen atom within the acridine ring and the oxygen of the ethoxy group can function as hydrogen bond acceptors.

Hydrophobic Center: The ethoxy group provides a hydrophobic feature that can interact with nonpolar regions of the target.

The table below illustrates a potential pharmacophore feature set for 6-Ethoxyacridine-1,4-diamine.

| Pharmacophore Feature | Structural Moiety of 6-Ethoxyacridine-1,4-diamine | Potential Interaction |

| Aromatic Ring | Acridine Core | π-π Stacking |

| Hydrogen Bond Donor | 1-Amino Group (-NH₂) | Interaction with acceptor residues |

| Hydrogen Bond Donor | 4-Amino Group (-NH₂) | Interaction with acceptor residues |

| Hydrogen Bond Acceptor | Acridine Ring Nitrogen | Interaction with donor residues |

| Hydrogen Bond Acceptor | Ethoxy Group Oxygen | Interaction with donor residues |

| Hydrophobic Center | Ethoxy Group (-OCH₂CH₃) | van der Waals interactions |

By screening virtual libraries of compounds against such a pharmacophore model, researchers can identify novel molecules that are likely to exhibit the desired biological activity, thereby accelerating the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org This is achieved by correlating physicochemical properties or structural features, known as molecular descriptors, with the observed activity. A statistically validated QSAR model can then be used to predict the activity of new, untested compounds.

For aminoacridine derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities, including their interaction with DNA and inhibition of enzymes like topoisomerase. nih.govresearchgate.net These studies often reveal that properties such as molecular size, shape, hydrophobicity, and electronic distribution are critical for activity.

A QSAR study on a series of analogs of 6-Ethoxyacridine-1,4-diamine would involve the following steps:

Data Set Compilation: A series of structurally related compounds with their corresponding measured biological activities would be collected.

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric) would be calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to develop a mathematical equation relating the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

The table below presents hypothetical molecular descriptors that could be relevant in a QSAR study of 6-Ethoxyacridine-1,4-diamine and its analogs, along with their potential influence on biological activity.

| Molecular Descriptor | Description | Potential Influence on Biological Activity |

| LogP | Octanol-water partition coefficient | Affects membrane permeability and hydrophobic interactions |

| Molecular Weight | Mass of the molecule | Influences size and steric fit in a binding site |

| Dipole Moment | Measure of molecular polarity | Affects electrostatic interactions with the target |

| HOMO/LUMO Energies | Highest Occupied/Lowest Unoccupied Molecular Orbital energies | Relates to chemical reactivity and charge transfer interactions |

| Number of Hydrogen Bond Donors/Acceptors | Count of potential hydrogen bonding sites | Crucial for specific interactions with biological targets |

| Molecular Surface Area | Total surface area of the molecule | Relates to the overall size and potential for intermolecular interactions |

Through the insights gained from QSAR models, medicinal chemists can prioritize the synthesis of compounds with a higher probability of being active, thereby optimizing the allocation of resources in the drug development pipeline. mdpi.com

Mechanistic Investigations and Biological Applications in Chemical Biology Research Excluding Clinical Outcomes

Elucidation of Nucleic Acid Interaction Mechanisms

The planar tricyclic ring system of 6-Ethoxyacridine-1,4-diamine is a key feature that enables its interaction with DNA and RNA. These interactions are foundational to its biological effects observed in research settings.

The primary mechanism by which acridine (B1665455) derivatives interact with DNA is intercalation, a process where the planar molecule inserts itself between adjacent base pairs of the DNA double helix. wikipedia.org This insertion causes structural changes in the DNA, such as unwinding of the helix and an increase in the distance between the base pairs, which can interfere with DNA metabolism. wikipedia.orgnih.gov The binding of 6-Ethoxyacridine-1,4-diamine is expected to follow this model, where the cationic acridine ring is electrostatically attracted to the polyanionic DNA backbone, followed by the insertion of the planar ring into a transient opening between base pairs. wikipedia.org

To quantitatively assess the binding affinity and sequence selectivity of compounds like 6-Ethoxyacridine-1,4-diamine, the Fluorescent Intercalator Displacement (FID) assay is a widely used method. nih.govnih.gov This technique relies on the displacement of a fluorescent dye, such as ethidium (B1194527) bromide, that is pre-bound to DNA. When a test compound is introduced and binds to the DNA, it displaces the fluorescent intercalator, leading to a measurable decrease in fluorescence. The extent of this fluorescence quenching is proportional to the binding affinity of the test compound. nih.gov FID assays can be adapted to high-throughput screening to identify and characterize DNA-binding molecules from large chemical libraries. researchgate.net While this method is suitable for determining the DNA binding characteristics of 6-Ethoxyacridine-1,4-diamine, specific studies detailing its binding affinity and base pair specificity using this assay are not extensively documented in the current literature.

While DNA is a primary target for intercalating agents, the structural similarities between DNA and double-stranded regions of RNA suggest that acridine compounds can also interact with RNA. RNA molecules fold into complex three-dimensional structures containing double-helical regions that can serve as binding sites for small molecules. researchgate.net The interaction of small molecules with RNA is a growing area of research, as it offers the potential to modulate gene expression and other RNA-mediated cellular processes. dntb.gov.ua

The development of RNA-targeted probes is crucial for visualizing and tracking RNA within cells. Technologies like RNAscope, a highly specific in situ hybridization (ISH) technique, utilize oligonucleotide probes to detect RNA molecules in fixed tissues, preserving the morphological context. nih.govyoutube.com Small molecules with fluorescent properties that bind to specific RNA structures could also serve as probes. Given the fluorescent nature of the acridine scaffold, 6-Ethoxyacridine-1,4-diamine could potentially be developed into a probe for RNA. However, detailed studies on the binding affinity of 6-Ethoxyacridine-1,4-diamine for different RNA structures and its application as an RNA-targeted probe are areas that require further investigation.

The initiation of DNA replication is a tightly regulated process that begins with the assembly of the pre-replicative complex (pre-RC) at replication origins. A key step is the loading of the minichromosome maintenance (MCM) protein complex (MCM2-7), which functions as the replicative helicase. nih.govnih.gov Any disruption in the assembly of this origin complex can lead to the inhibition of DNA replication. nih.gov

The intercalation of 6-Ethoxyacridine-1,4-diamine into DNA at or near replication origins could sterically hinder the binding of essential initiation proteins like the Origin Recognition Complex (ORC) or the MCM helicase. colorado.edu By altering the local DNA topology, the compound could prevent the successful formation of a functional replication fork. While this is a plausible mechanism of action, direct experimental evidence demonstrating that 6-Ethoxyacridine-1,4-diamine specifically inhibits the assembly of the DNA replication origin complex in cellular research models has not been prominently reported. Research in this area would be necessary to confirm this mode of action.

Topoisomerase II is an essential enzyme that resolves topological problems in DNA by catalyzing the transient cleavage of both DNA strands, allowing another duplex to pass through, before resealing the break. wikipedia.orgmdpi.com This activity is critical during DNA replication and chromosome segregation. Certain molecules, known as topoisomerase II poisons, interfere with this process by stabilizing the transient DNA-enzyme covalent complex, which leads to the accumulation of double-strand breaks and can trigger cell death pathways. embopress.orgnih.gov

Acridine derivatives, such as amsacrine, are well-characterized topoisomerase II inhibitors. mdpi.comnih.gov They function by intercalating into the DNA at the site of enzyme action, thereby preventing the re-ligation of the cleaved DNA strands. mdpi.com Given its structural similarity to other known acridine-based topoisomerase II poisons, 6-Ethoxyacridine-1,4-diamine is presumed to act via a similar mechanism. This inhibition of topoisomerase II activity is a significant contributor to the biological effects of this class of compounds in biochemical and cellular studies.

Protein and Enzyme Interaction Studies

Beyond its direct interactions with nucleic acids, 6-Ethoxyacridine-1,4-diamine has been shown to modulate the activity of specific enzymes involved in DNA repair and signaling pathways.

Poly(ADP-ribose) glycohydrolase (PARG) is the primary enzyme responsible for the catabolism of poly(ADP-ribose) (PAR) chains, which are synthesized by Poly(ADP-ribose) polymerases (PARPs) in response to DNA damage. The dynamic regulation of PARylation is critical for coordinating DNA repair processes. nih.gov Inhibition of PARG leads to the accumulation of PAR chains, which can result in replication fork stalling, DNA damage, and ultimately, apoptosis. nih.govnih.gov

Ethacridine (B1671378) lactate (B86563) has been identified as an inhibitor of PARG. selleckchem.com In research models, the inhibition of PARG by small molecules has been shown to sensitize cancer cells to DNA damaging agents. This strategy is explored in apoptosis research, as the disruption of DNA repair pathways can selectively kill cells with existing DNA repair deficiencies. nih.gov The ability of 6-Ethoxyacridine-1,4-diamine to inhibit PARG provides a distinct mechanism of action, in addition to its DNA intercalating properties, that contributes to its biological activity in cellular models.

| Compound | IC50 (nM) | Notes |

|---|---|---|

| COH34 | 0.37 | Potent and specific PARG inhibitor. |

| PDD00017273 | 26 | Potent and selective PARG inhibitor. rndsystems.comcaymanchem.com |

| Ethacridine lactate | - | Identified as a PARG inhibitor, specific IC50 not reported in provided sources. selleckchem.com |

Studies on Dipeptidyl Peptidase-IV (DPP-IV) Inhibition in Biochemical Systems

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease involved in numerous physiological processes, including glucose metabolism, by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). myendoconsult.com DPP-IV inhibitors function by blocking this enzyme, thereby increasing the levels of active incretins. myendoconsult.comnih.gov This action enhances insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner. myendoconsult.comwikipedia.org The mechanism involves the binding of the inhibitor to the catalytic site of the DPP-IV enzyme, preventing it from cleaving its natural substrates. youtube.com

A review of the scientific literature did not yield specific studies demonstrating or quantifying the direct inhibitory activity of 6-Ethoxyacridine-1,4-diamine on the DPP-IV enzyme. Research into its biological activities has focused on other mechanisms, as detailed in subsequent sections.

Investigations into Immunoregulatory Cytokine Modulation in Research Models

The immune response is a complex process regulated by a host of signaling molecules, including cytokines, which can be either pro-inflammatory or anti-inflammatory. nih.govucdavis.edu Immunomodulatory agents can influence the outcome of an immune response by altering the production or activity of these cytokines. nih.gov Such modulation can involve either suppressing an excessive inflammatory response or stimulating a desired immune reaction. nih.gov

Specific investigations detailing the direct modulatory effects of 6-Ethoxyacridine-1,4-diamine on the production and release of key immunoregulatory cytokines (e.g., interleukins, TNF-α) in research models were not prominently featured in the reviewed literature. While the compound has known antiseptic properties, which are related to the immune system's function in combating pathogens, its precise impact on cytokine signaling pathways remains an area requiring further specific investigation. nih.gov

Applications in Sensing and Molecular Probes for Research

Development of Fluorescent Probes for Cellular Imaging and Staining

Acridine derivatives are well-established fluorescent dyes used extensively in cellular imaging and fluorescence microscopy. leica-microsystems.comnih.gov Compounds like Acridine Orange, which shares the core acridine structure, are used as nucleic acid-selective probes that emit different colors of light depending on their interaction with DNA or RNA. nih.govnih.gov This property allows for the visualization of cellular nuclei and other subcellular compartments. revvity.com The fluorescence of these dyes is based on their ability to absorb light at a specific wavelength and emit it at a longer wavelength. youtube.com This principle is fundamental to fluorescence microscopy, enabling high-contrast imaging of specific targets within cells. leica-microsystems.com While 6-Ethoxyacridine-1,4-diamine possesses fluorescent properties inherent to its acridine structure, its specific development and application as a targeted fluorescent probe for imaging distinct cellular organelles or processes is not extensively detailed in the reviewed literature. However, its intrinsic fluorescence is utilized in related research applications, such as in assays to screen for antiviral activity. nih.gov

Mechanisms of Viral Inactivation in In Vitro Research (e.g., SARS-CoV-2)

In vitro studies have identified 6-Ethoxyacridine-1,4-diamine (Ethacridine) as a potent inhibitor of SARS-CoV-2. nih.gov Research indicates that its primary mode of action is the direct inactivation of viral particles. nih.gov This mechanism prevents the virus from binding to host cells, which is the critical first step in initiating an infection. nih.gov

| Parameter | Finding | Methodology | Reference |

|---|---|---|---|

| Antiviral Potency (EC₅₀) | ~ 0.08 μM | Cell-based fluorescence assay | nih.gov |

| Proposed Mechanism | Inactivation of viral particles, preventing binding to host cells. | Plaque assays, RT-PCR, Immunofluorescence imaging | nih.gov |

| Effect on Viral Binding | Dramatic reduction in detectable anti-N and anti-S protein fluorescence on host cells. | Immunofluorescence Staining | nih.gov |

| Dose Dependency | The viral-inactivation effect showed dose-dependency. | Plaque Assay | nih.gov |

Future Directions and Emerging Research Avenues for 6 Ethoxyacridine 1,4 Diamine

Development of Advanced Chemical Tools for High-Throughput Screening in Academic Research

The intrinsic fluorescence of the acridine (B1665455) core is a key feature that can be harnessed to develop sophisticated chemical tools for high-throughput screening (HTS). nih.govnih.gov HTS allows for the rapid testing of thousands of chemical compounds, and fluorescent probes are essential for generating readable signals in these assays. nih.gov Future work on 6-Ethoxyacridine-1,4-diamine could focus on modifying its structure to create highly specific probes for various biological and chemical environments.

Researchers have successfully created acridine-based probes that are sensitive to changes in microenvironmental parameters like polarity and viscosity. rsc.org These probes can be used to dynamically monitor cellular processes and identify compounds that alter these conditions. For instance, a derivative of 6-Ethoxyacridine-1,4-diamine could be designed to change its fluorescence intensity or wavelength in response to binding a specific protein or metabolite, enabling the high-throughput screening of potential inhibitors or modulators. nih.govrsc.org

The development of such tools involves strategic chemical synthesis to append recognition moieties to the acridine scaffold while fine-tuning its photophysical properties. The goal is to create probes with high sensitivity, specificity, and a strong signal-to-noise ratio, making them ideal for modern HTS platforms. nih.gov

Table 1: Examples of Acridine-Based Fluorescent Probes and Their HTS Applications

| Acridine Probe Type | Sensing Application | Potential HTS Use Case |

|---|---|---|

| Polarity-Sensitive Probes | Monitoring changes in the cellular microenvironment | Screening for compounds that disrupt membrane integrity or protein folding |

| Viscosity-Sensitive Probes | Detecting alterations in intracellular viscosity | Identifying modulators of cellular processes that affect cytoplasmic viscosity |

| Ion-Specific Probes | Quantifying specific ions (e.g., F⁻) in biological systems | Screening for drugs that alter ion channel function or cellular ion homeostasis |

Exploration of Novel Biological Targets for Mechanistic Understanding

Historically, the biological activity of many acridine derivatives has been attributed to their ability to intercalate into DNA, disrupting DNA replication and transcription. wikipedia.orgnih.gov While this remains a crucial mechanism, emerging research is uncovering a more complex and multifaceted pharmacology for this class of compounds, suggesting that 6-Ethoxyacridine-1,4-diamine and its analogues may interact with a variety of other biological targets.

Future research will likely focus on moving beyond the DNA intercalation model to identify and validate novel protein targets. Studies on related acridine compounds have implicated several key cellular players:

Enzyme Inhibition: Acridines have been shown to inhibit critical enzymes such as topoisomerases, which are vital for managing DNA topology. frontiersin.org Other potential enzyme targets that have been identified for acridine derivatives include BRAF, EGFR, and aminopeptidase (B13392206) N (APN), all of which are significant in cancer research. jppres.com

Signaling Pathways: The anticancer effects of some 9-aminoacridine (B1665356) derivatives have been linked to the modulation of critical signaling pathways, including PI3K/AKT/mTOR, NF-κB, and p53. frontiersin.org Investigating whether 6-Ethoxyacridine-1,4-diamine affects these or other pathways could reveal new therapeutic opportunities.

Ribosome Biogenesis: Recent studies have demonstrated that 9-aminoacridine can inhibit both the transcription and processing of ribosomal RNA, effectively shutting down ribosome production, a process essential for cell growth and proliferation. nih.gov This represents a significant and relatively underexplored mechanism of action.

Target deconvolution studies, using techniques like chemical proteomics, will be essential to pinpoint the specific molecular interactions of 6-Ethoxyacridine-1,4-diamine within the cell and to understand its complete mechanism of action. rsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and these technologies hold immense promise for the future development of 6-Ethoxyacridine-1,4-diamine derivatives. Computational approaches can accelerate the design-synthesize-test cycle by predicting the properties and activities of novel compounds before they are synthesized. nih.govyoutube.com

Key applications of AI/ML in this context include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be built using existing data on acridine derivatives to predict the biological activity of new, unsynthesized analogues. nih.govjchemlett.com These models identify the key molecular features that correlate with a desired effect, guiding the design of more potent and selective compounds.

Molecular Docking and Dynamics Simulations: These techniques allow researchers to visualize how 6-Ethoxyacridine-1,4-diamine and its derivatives might bind to the active site of a specific protein target. nih.govnih.gov Molecular dynamics simulations can further predict the stability of this binding over time, helping to prioritize the most promising drug candidates for synthesis. nih.gov

Virtual Screening: Large virtual libraries of compounds based on the 6-Ethoxyacridine-1,4-diamine scaffold can be rapidly screened against computational models of biological targets. mdpi.com This in silico approach can identify potential hits with a much higher throughput than experimental screening, focusing laboratory efforts on the most promising candidates.

By leveraging these computational tools, researchers can explore a vast chemical space, optimize for multiple parameters simultaneously (e.g., potency, selectivity, and favorable ADMET properties), and design novel derivatives of 6-Ethoxyacridine-1,4-diamine with enhanced therapeutic potential. nih.govmdpi.com

Table 2: Application of AI/ML Methodologies in Acridine Derivative Research

| AI/ML Methodology | Objective | Example Application |

|---|---|---|

| QSAR | Predict biological activity from chemical structure | Develop models to predict the anticancer potency of novel 6-Ethoxyacridine-1,4-diamine derivatives. nih.gov |

| Molecular Docking | Predict the binding mode and affinity of a ligand to a target protein | Screen virtual libraries of acridine compounds against topoisomerase or EGFR to identify potential inhibitors. jppres.com |

| Molecular Dynamics | Simulate the movement and interaction of a ligand-protein complex over time | Assess the stability of the binding interaction between a designed acridine derivative and its target enzyme. nih.gov |

Applications in Materials Science and Optoelectronics Research

Beyond its biological potential, the rigid, planar, and aromatic structure of the acridine ring makes it an attractive building block for advanced materials. Future research into 6-Ethoxyacridine-1,4-diamine is expected to explore its utility in materials science and optoelectronics.

In materials science , diamines are crucial monomers for the synthesis of high-performance polymers like polyamides and polyimides. nih.gov Research has demonstrated that 3,6-diaminoacridine can be reacted with various dianhydrides to produce a series of novel polyimides that are thermally stable up to 600 °C. scispace.com Given its structural similarity, 6-Ethoxyacridine-1,4-diamine could be investigated as a monomer to create new polymers with unique properties, potentially including high thermal resistance, specific optical characteristics, and enhanced mechanical strength. The incorporation of the acridine unit into a polymer backbone could lead to materials with novel fluorescent or conductive properties.

In the field of optoelectronics , acridine derivatives have emerged as highly promising materials for Organic Light Emitting Diodes (OLEDs). nih.govmdpi.comnih.gov They are used as host materials and hole-transporting materials in OLED devices due to their high thermal stability and suitable electronic properties. mdpi.com The development of efficient blue-emitting OLEDs remains a significant challenge, and acridine-based hosts are being actively investigated to meet this need. rsc.org The specific substitution pattern of 6-Ethoxyacridine-1,4-diamine could be systematically modified to tune its photophysical properties, such as its triplet energy and charge mobility, to optimize its performance in next-generation displays and lighting. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-ethoxyacridine-1,4-diamine in laboratory settings?

- Methodological Answer : Laboratory synthesis typically involves multi-step reactions starting with acridine derivatives. Ethoxylation at the 6-position can be achieved via nucleophilic substitution using ethoxide ions under anhydrous conditions. Subsequent diamination at the 1,4-positions may require palladium-catalyzed cross-coupling or direct amination under controlled temperature (e.g., 60–80°C). Purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. How can researchers characterize the purity and structural integrity of 6-ethoxyacridine-1,4-diamine?

- Methodological Answer : Analytical techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding.

- HPLC with UV detection for purity assessment.

- X-ray crystallography to resolve molecular geometry and intermolecular interactions (e.g., π-π stacking in acridine derivatives) .

- Mass spectrometry (MS/MS) for fragmentation patterns and molecular weight validation .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for 6-ethoxyacridine-1,4-diamine across studies?

- Methodological Answer : Discrepancies may arise from differences in experimental design (e.g., cell lines, assay protocols). To resolve these:

- Perform dose-response studies across multiple models (e.g., cancer vs. bacterial cells).

- Validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric viability assays).

- Analyze batch-to-batch purity variations via HPLC-MS to rule out impurity-driven artifacts .

Q. What strategies are recommended for elucidating the mechanism of action of 6-ethoxyacridine-1,4-diamine in pharmaceutical research?

- Methodological Answer :

- In vitro binding assays (e.g., surface plasmon resonance) to identify protein targets.

- Gene expression profiling (RNA-seq) to map downstream pathways.

- Structure-activity relationship (SAR) studies by modifying the ethoxy or diamine groups to isolate pharmacophoric motifs .

Q. How can computational methods enhance the understanding of 6-ethoxyacridine-1,4-diamine’s interactions with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina, Schrödinger) to predict binding modes to DNA or enzymes (e.g., topoisomerases).

- Molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-target complexes over time.

- Quantum mechanical calculations (DFT) to evaluate electronic properties influencing reactivity .

Q. What experimental precautions are necessary to mitigate instability of 6-ethoxyacridine-1,4-diamine under ambient conditions?

- Methodological Answer :

- Store the compound in argon-filled vials at –20°C to prevent oxidation.

- Use lyophilization for long-term storage of aqueous solutions.

- Characterize degradation products via accelerated stability studies (e.g., 40°C/75% RH) with LC-MS monitoring .

Data Analysis & Presentation

Q. How should researchers statistically validate bioactivity data for 6-ethoxyacridine-1,4-diamine?

- Methodological Answer :

- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.

- Report confidence intervals (95%) for IC₅₀/EC₅₀ values.

- Use principal component analysis (PCA) to differentiate activity trends across compound analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.